molecular formula C12H18N4O4 B1222974 N-(2,4-Dinitrophenyl)hexamethylenediamine CAS No. 40299-04-5

N-(2,4-Dinitrophenyl)hexamethylenediamine

Cat. No.: B1222974
CAS No.: 40299-04-5
M. Wt: 282.3 g/mol
InChI Key: JFANIWXQMKVPKH-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)hexamethylenediamine is an organic compound with the chemical formula C12H18N4O4. It is a yellowish-orange crystalline powder that is odorless and slightly soluble in water. This compound is commonly used as a reagent in analytical chemistry to identify the presence of carbonyl-containing compounds, such as aldehydes and ketones. It reacts with these compounds to form yellow or orange derivatives, which can be easily detected by UV-visible spectrophotometry.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c13-7-3-1-2-4-8-14-11-6-5-10(15(17)18)9-12(11)16(19)20/h5-6,9,14H,1-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFANIWXQMKVPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960735
Record name N~1~-(2,4-Dinitrophenyl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40299-04-5
Record name N-(2,4-Dinitrophenyl)hexamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040299045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(2,4-Dinitrophenyl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-(2,4-Dinitrophenyl)hexamethylenediamine can be synthesized by reacting 2,4-dinitrochlorobenzene with hexamethylenediamine in the presence of a base, such as sodium hydroxide. The reaction yields this compound, which can be purified by recrystallization from ethanol or another suitable solvent. Industrial production methods typically involve similar synthetic routes but may use different solvents and purification techniques to optimize yield and purity.

Chemical Reactions Analysis

N-(2,4-Dinitrophenyl)hexamethylenediamine undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with carbonyl-containing compounds to form yellow or orange derivatives.

    Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this reaction are less commonly reported.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. Major products formed from these reactions include derivatives with altered functional groups, such as amino derivatives from reduction reactions.

Scientific Research Applications

N-(2,4-Dinitrophenyl)hexamethylenediamine is widely used in scientific research for its unique properties:

    Analytical Chemistry: It is used as a reagent to identify carbonyl-containing compounds.

    Biological Research: The compound is used in studies involving enzyme reactions and protein modifications.

    Industrial Applications: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which N-(2,4-Dinitrophenyl)hexamethylenediamine exerts its effects involves its ability to react with carbonyl-containing compounds. The compound forms stable derivatives with these compounds, which can be easily detected and analyzed. The molecular targets include aldehydes and ketones, and the pathways involved include nucleophilic substitution reactions.

Comparison with Similar Compounds

N-(2,4-Dinitrophenyl)hexamethylenediamine is unique in its ability to form colored derivatives with carbonyl-containing compounds, making it a valuable reagent in analytical chemistry. Similar compounds include:

    2,4-Dinitrophenylhydrazine: Also used to detect carbonyl compounds but forms hydrazones instead of amines.

    Hexamethylenediamine: A precursor in the synthesis of this compound.

These compounds share some functional similarities but differ in their specific applications and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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